molecular formula C11H16O2 B14216398 6-(1-Ethoxybuta-1,3-dien-1-yl)-3,4-dihydro-2H-pyran CAS No. 626232-57-3

6-(1-Ethoxybuta-1,3-dien-1-yl)-3,4-dihydro-2H-pyran

Cat. No.: B14216398
CAS No.: 626232-57-3
M. Wt: 180.24 g/mol
InChI Key: LYJFYYSUPPIKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Ethoxybuta-1,3-dien-1-yl)-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of dienes and pyrans. This compound is characterized by its unique structure, which includes an ethoxy group attached to a butadiene moiety and a dihydropyran ring. The presence of both diene and pyran functionalities makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Ethoxybuta-1,3-dien-1-yl)-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the Heck reaction, which is a palladium-catalyzed coupling reaction between olefins and halides. In this case, the reaction between an ethoxy-substituted butadiene and a suitable halide precursor in the presence of a palladium catalyst can yield the desired product .

Another method involves the Suzuki-Miyaura reaction, where vinyl boric acid and vinyl bromides are coupled to form the diene structure . This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Heck or Suzuki-Miyaura reactions using continuous flow reactors. These methods allow for efficient and scalable production of the compound with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-Ethoxybuta-1,3-dien-1-yl)-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The diene moiety can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives, such as tetrahydropyrans.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated pyran derivatives.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

6-(1-Ethoxybuta-1,3-dien-1-yl)-3,4-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and natural product analogs.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(1-Ethoxybuta-1,3-dien-1-yl)-3,4-dihydro-2H-pyran depends on the specific application and reaction it undergoes. In general, the compound can interact with various molecular targets through its diene and pyran functionalities. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

6-(1-Ethoxybuta-1,3-dien-1-yl)-3,4-dihydro-2H-pyran can be compared with other similar compounds, such as:

The unique combination of diene and pyran functionalities in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

626232-57-3

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

6-(1-ethoxybuta-1,3-dienyl)-3,4-dihydro-2H-pyran

InChI

InChI=1S/C11H16O2/c1-3-7-10(12-4-2)11-8-5-6-9-13-11/h3,7-8H,1,4-6,9H2,2H3

InChI Key

LYJFYYSUPPIKSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC=C)C1=CCCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.